7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
The compound 7-[(4-fluorophenyl)methyl]-8-{2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core, which is a common scaffold in many biologically active molecules, and is further functionalized with fluorophenyl and hydroxyphenyl groups, enhancing its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-fluorophenyl)methyl]-8-{2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions using fluorobenzyl halides.
Attachment of the hydroxyphenyl group: This can be done through condensation reactions with hydrazine derivatives and hydroxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(4-fluorophenyl)methyl]-8-{2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine bond in the hydrazone moiety can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of the hydrazone moiety would yield amine derivatives.
Scientific Research Applications
7-[(4-fluorophenyl)methyl]-8-{2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving purine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purine derivatives.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-[(4-fluorophenyl)methyl]-8-{2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is likely related to its ability to interact with biological targets such as enzymes or receptors. The purine core can mimic natural purine substrates, allowing the compound to bind to purine-binding sites on proteins. The fluorophenyl and hydroxyphenyl groups can further modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other purine derivatives such as:
Caffeine: A well-known stimulant with a similar purine core.
Theobromine: Found in chocolate, with similar stimulant properties.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
7-[(4-fluorophenyl)methyl]-8-{2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity compared to other purine derivatives.
Properties
Molecular Formula |
C21H19FN6O3 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19FN6O3/c1-26-18-17(19(30)27(2)21(26)31)28(12-13-6-8-15(22)9-7-13)20(24-18)25-23-11-14-4-3-5-16(29)10-14/h3-11,29H,12H2,1-2H3,(H,24,25) |
InChI Key |
OUOHZOLDXIOCFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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